N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c25-18-10-8-17(9-11-18)14-26-24(31)23(30)20-15-28(21-7-3-2-6-19(20)21)16-22(29)27-12-4-1-5-13-27/h2-3,6-11,15H,1,4-5,12-14,16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYDZZIDTHRQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine moiety and an indole structure, which are known for their diverse biological properties. The presence of the fluorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, particularly in colon carcinoma cell lines.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential as an antibacterial agent.
The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. This is believed to occur through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Studies
- Study on Colon Carcinoma : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on HCT-15 colon carcinoma cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Molecular Dynamics Simulations : Further investigations using molecular dynamics simulations revealed that the compound interacts with Bcl-2 proteins, which are crucial regulators of apoptosis, primarily through hydrophobic interactions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Findings
- Bacterial Inhibition : In vitro assays indicated that this compound exhibited antibacterial activity comparable to that of standard antibiotics like ampicillin .
- Mechanism of Action : The antimicrobial activity is hypothesized to result from disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
Table 1: Key Structural and Functional Comparisons
*Hypothetical molecular weight calculated based on and analogous structures.
Key Observations:
Role of Piperidine and Sulfanyl Groups :
- The sulfanyl variant in may exhibit altered binding kinetics compared to the target compound due to sulfur’s larger atomic radius and reduced electronegativity.
- The piperidine group in the target compound could enhance solubility or confer conformational rigidity, critical for target engagement .
Impact of Halogenated Benzyl Groups :
- Fluorine (target compound) vs. chlorine (D-24851): Fluorine’s electronegativity improves metabolic stability, whereas chlorine may enhance hydrophobic interactions in tubulin binding .
Core Modifications :
- Replacement of the indole with a triazole (Compound 14a) shifts activity toward VEGFR-2 inhibition, highlighting the importance of the heterocyclic core in target specificity .
Preparation Methods
Alkylation of Indole
Indole undergoes regioselective alkylation at the 1-position using 2-bromo-1-piperidin-1-ylethanone (Fig. 1). This reaction is typically conducted in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 60–80°C for 12–24 hours.
Reaction Conditions:
Characterization of Intermediate
The product, 1-(2-oxo-2-piperidin-1-ylethyl)indole , is purified via silica gel chromatography (eluent: ethyl acetate/hexanes, 3:7). Key spectral data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, indole-H), 7.65–7.10 (m, 4H, aromatic), 4.85 (s, 2H, CH₂CO), 3.55 (m, 4H, piperidine-H), 1.65 (m, 6H, piperidine-H).
Synthesis of N-(4-Fluorobenzyl)-2-Oxoacetamide Precursor
Preparation of 2-Chloro-2-Oxoacetic Acid
2-Chloro-2-oxoacetic acid is synthesized via chlorination of glycolic acid using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.
Reaction Conditions:
Amide Formation with 4-Fluorobenzylamine
The acid chloride intermediate reacts with 4-fluorobenzylamine in the presence of triethylamine (TEA) to form N-(4-fluorobenzyl)-2-chloro-2-oxoacetamide (Fig. 2).
Reaction Conditions:
- 2-Chloro-2-oxoacetyl chloride (1.1 equiv), 4-fluorobenzylamine (1.0 equiv), TEA (2.0 equiv), DCM, 0°C → rt, 4 hours.
- Yield: ~78%.
Coupling of Indole and Acetamide Fragments
Nucleophilic Acyl Substitution
The chloro group in N-(4-fluorobenzyl)-2-chloro-2-oxoacetamide is displaced by the indole’s 3-position via nucleophilic substitution (Fig. 3). The reaction is catalyzed by sodium hydride (NaH) in tetrahydrofuran (THF) under nitrogen atmosphere.
Reaction Conditions:
Alternative Route: Mitsunobu Reaction
For improved yield, the Mitsunobu reaction couples the indole’s 3-hydroxy derivative (if accessible) with the acetamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Optimization and Challenges
Side Reactions and Mitigation
Purification Strategies
- Final product purified via preparatory HPLC (C18 column, acetonitrile/water gradient).
- Purity: >95% (HPLC).
Spectroscopic Data and Validation
High-Resolution Mass Spectrometry (HRMS)
¹³C NMR (101 MHz, DMSO-d₆)
- δ 196.5 (C=O), 167.2 (amide C=O), 135.1–114.2 (aromatic carbons), 52.3 (piperidine CH₂), 42.1 (N-CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 60% | 95% | Moderate |
| Mitsunobu Reaction | 75% | 97% | High |
| Reductive Amination | 50% | 90% | Low |
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
